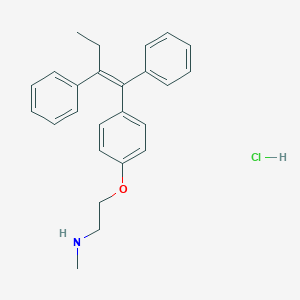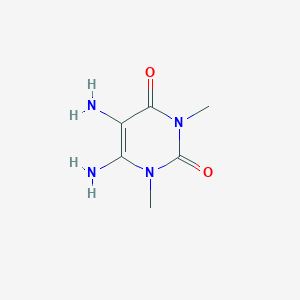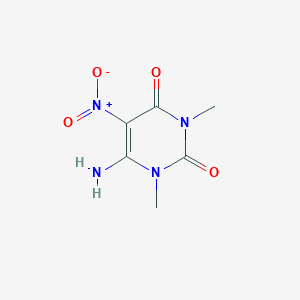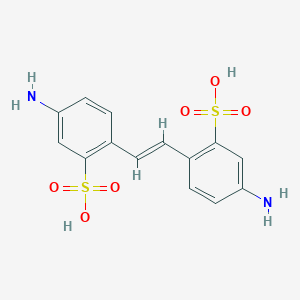
布洛芬
描述
布非那克是一种非甾体抗炎药 (NSAID),它是在 20 世纪中叶研发的布非那克最初因其治疗疼痛和炎症的潜力而被研究,但由于对其肝毒性的担忧,其开发被终止 .
科学研究应用
化学: 用作研究 NSAID 机制模型化合物。
生物学: 研究其对细胞过程和酶抑制的影响。
医学: 探索其抗炎和镇痛特性,尽管由于肝毒性,其使用受到限制。
作用机制
布非那克通过抑制环氧合酶 (COX) 酶发挥作用,环氧合酶 (COX) 酶参与前列腺素的合成。前列腺素是疼痛、炎症和发热的介质。通过抑制 COX,布非那克减少了这些介质的产生,从而减轻疼痛和炎症 .
生化分析
Biochemical Properties
Ibufenac is metabolized to its 1-b-O-acyl glucuronides (AGs), a process that is a part of the development of fast and reliable HPLC-MS/MS method for quantification of ibuprofen (IBP) enantiomers in human plasma . The possibility of IBP acylglucoronide (IBP-Glu) back-conversion was assessed, involving investigation of in source and in vitro back-conversion .
Molecular Mechanism
The molecular mechanism of Ibufenac involves the conversion of the drug to its acyl glucuronide metabolite. This metabolite can convert back to its parent drug during sample preparation (in vitro back-conversion) and/or in the mass spectrometer (in source back-conversion), thereby jeopardizing accuracy and reproducibility of the bioanalytical method .
Temporal Effects in Laboratory Settings
The back-conversion of its metabolite IBP-Glu was investigated in a study .
Metabolic Pathways
Ibufenac is metabolized to its 1-b-O-acyl glucuronides (AGs). The primary pathway of its metabolism is glucuronidation which results in the formation of IBP acylglucoronide (IBP-Glu) .
准备方法
合成路线和反应条件
布非那克的合成通常涉及用氯乙酸对异丁苯进行傅-克酰基化,然后进行水解和脱羧反应。反应条件通常包括使用路易斯酸催化剂,例如氯化铝 (AlCl3),以及二氯甲烷等有机溶剂。
工业生产方法
布非那克的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保高产率和纯度。最终产品通常通过结晶和纯化步骤获得,以去除任何杂质。
化学反应分析
反应类型
布非那克会经历几种类型的化学反应,包括:
氧化: 布非那克可以被氧化形成各种代谢产物。
还原: 还原反应可以将布非那克转化为其相应的醇。
取代: 亲电取代反应可以在布非那克的芳香环上发生。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化锂铝 (LiAlH4) 等还原剂。
取代: 溴 (Br2) 和硝酸 (HNO3) 等试剂可用于取代反应。
主要产物
氧化: 主要产物包括羧酸和酮。
还原: 主要产物是相应的醇。
取代: 产物包括布非那克的卤代和硝化衍生物。
相似化合物的比较
类似化合物
布洛芬: 另一种具有类似结构但安全性更高的 NSAID。
萘普生: 一种广泛使用的 NSAID,作用时间更长。
酮洛芬: 以其强效的抗炎作用而闻名。
布非那克的独特性
布非那克的独特之处在于其特定的化学结构,其中包括连接到苯环上的异丁基。 这种结构特征有助于其药理活性,但也导致其肝毒性,这限制了其临床应用 .
属性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWFCPPBTWOZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044107 | |
| Record name | Ibufenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553-60-2 | |
| Record name | Ibufenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibufenac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibufenac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ibufenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ibufenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V4WIX44VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ibufenac was developed as a potential substitute for acetylsalicylic acid (aspirin) with the goal of achieving similar analgesic and anti-inflammatory effects while minimizing gastrointestinal side effects. [, ]
A: Despite initial promise, Ibufenac was withdrawn from the market in 1968 due to concerns about its potential to cause hepatotoxicity, particularly jaundice, in a small percentage of patients. [, , , ]
A: Ibufenac, a member of the arylalkanoic acid family, shares structural similarities with other non-steroidal anti-inflammatory drugs (NSAIDs). While the exact mechanism is not fully elucidated, its activity is believed to be related to the inhibition of prostaglandin synthesis. [, , , ]
A: Ibufenac is an acetic acid derivative, while Ibuprofen is a propionic acid derivative. This seemingly minor structural difference results in significantly different pharmacological and toxicological profiles. Ibuprofen, with its methyl group at the alpha position, exhibits a more favorable safety profile compared to Ibufenac. [, , , ]
A: Ibufenac is rapidly absorbed after oral administration and extensively metabolized, primarily to its acyl glucuronide conjugate. [, ]
A: Acyl glucuronides, while generally considered detoxification products, can exhibit reactivity with proteins, potentially leading to immune-mediated toxicity. This has been proposed as a contributing factor to the hepatotoxicity observed with Ibufenac. [, , , , , ]
A: Ibufenac, when administered at a dose of 2 g daily, demonstrated comparable efficacy to aspirin at a dose of 3-6 g daily in controlling symptoms of rheumatoid arthritis. [, ]
A: Yes, studies in Rhesus monkeys showed notable interanimal variability in the pharmacokinetic parameters of Ibufenac, highlighting the potential influence of individual factors on drug disposition. []
A: The anti-inflammatory activity of Ibufenac was evaluated in animal models using methods like the ultraviolet erythema test in guinea pigs, demonstrating superior potency compared to aspirin. [, , ]
A: Yes, clinical trials indicated that Ibufenac, at a dosage of 30 grains daily, was as effective as aspirin at 60 grains daily in managing rheumatoid arthritis symptoms. []
A: Studies using chromium-51 to measure fecal blood loss indicated that Ibufenac caused significantly less gastrointestinal bleeding compared to aspirin. [, ]
A: Although the exact mechanism is not fully elucidated, the formation of reactive metabolites, particularly acyl glucuronides, is thought to play a role in Ibufenac-induced hepatotoxicity. The structure of Ibufenac, specifically the lack of an α-methyl group in its structure compared to its analog Ibuprofen, may contribute to its increased propensity to form these reactive metabolites. [, , , , , , ]
A: Ibufenac was primarily associated with hepatocellular injury, manifesting as jaundice and elevated liver enzyme levels in some patients. [, , , ]
A: While early clinical trials reported a relatively low incidence of jaundice (around 1%), subsequent studies revealed a higher frequency of elevated liver enzymes (20-30%) in patients receiving Ibufenac long-term. [, ]
A: Ibuprofen, a structural analog of Ibufenac, displayed comparable anti-inflammatory and analgesic properties in preclinical studies. The decision to pursue Ibuprofen was driven by its improved safety profile, particularly the lower risk of hepatotoxicity observed in early investigations. [, ]
A: Yes, quantum mechanical calculations have been employed to investigate the conformational preferences and electronic properties of Ibufenac and related compounds, providing insights into their structure-activity relationships. [, ]
ANone: Various methods have been employed for the analysis of Ibufenac, including:
- HPLC: Used for quantifying Ibufenac and its metabolites in biological samples, particularly for pharmacokinetic studies. [, ]
- NMR Spectroscopy: Employed to determine the structure and study the degradation kinetics of Ibufenac and its acyl glucuronide metabolites. [, , ]
- Mass Spectrometry: Coupled with HPLC for sensitive detection and structural characterization of Ibufenac and its metabolites. []
- Paper Chromatography: Utilized in early studies for quantitative estimation of Ibufenac in serum. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



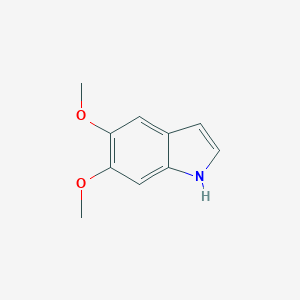
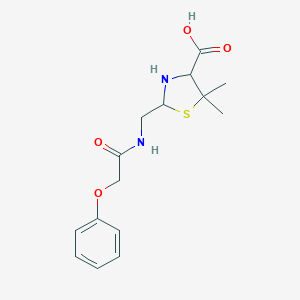

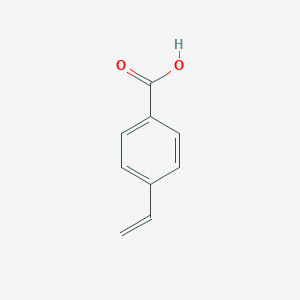
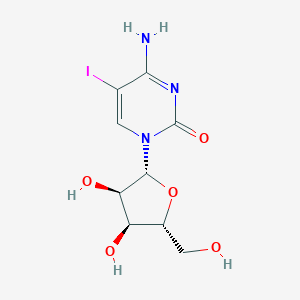
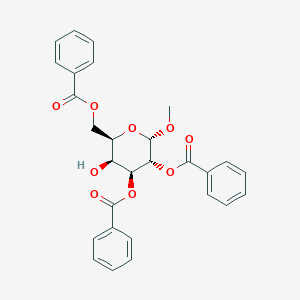
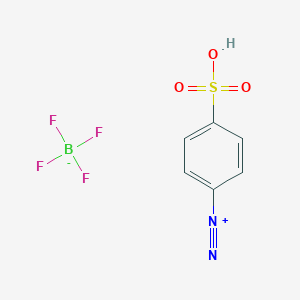
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
